molecular formula C14H16N2O3S B1408438 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester CAS No. 1715248-09-1

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester

Cat. No.: B1408438
CAS No.: 1715248-09-1
M. Wt: 292.36 g/mol
InChI Key: SILCKLYZCUTWLW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester typically involves the condensation of 4-methoxyaniline with 2-bromo-5-methylthiazole-4-carboxylic acid ethyl ester. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid: Lacks the ethyl ester group, which may affect its solubility and reactivity.

    2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxamide: Contains a carboxamide group instead of the carboxylic acid ethyl ester, potentially altering its biological activity.

    2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid methyl ester: Similar structure but with a methyl ester group, which may influence its chemical properties.

Uniqueness

2-(4-Methoxyphenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenylamino group enhances its potential for biological activity, while the carboxylic acid ethyl ester group improves its solubility and reactivity in various chemical reactions .

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-4-19-13(17)12-9(2)20-14(16-12)15-10-5-7-11(18-3)8-6-10/h5-8H,4H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILCKLYZCUTWLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)NC2=CC=C(C=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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